2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid
Description
2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid is a synthetic organic compound that features a chloropyridine moiety attached to a phenyl ring through an amide linkage
Properties
IUPAC Name |
2-[4-[(2-chloropyridine-4-carbonyl)amino]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-16(2,15(21)22)11-3-5-12(6-4-11)19-14(20)10-7-8-18-13(17)9-10/h3-9H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTPDJQEYPPYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid typically involves the following steps:
Formation of 2-Chloropyridine-4-amine: This can be achieved by the chlorination of pyridine followed by amination.
Amide Bond Formation: The 2-chloropyridine-4-amine is then reacted with 4-aminophenyl-2-methylpropanoic acid under amide coupling conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Automated Synthesis Systems: For precise control over reaction parameters.
Scalable Purification Techniques: Such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Scientific Research Applications
2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, antiviral, or anticancer properties.
Agrochemicals: The compound can be used in the development of pesticides or herbicides.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid depends on its specific application:
Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Agrochemicals: It may disrupt biological pathways in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler compound with similar reactivity but fewer functional groups.
4-Chloropyridine: Another isomer with different reactivity and applications.
2-Amino-4-chloropyrimidine: A related compound used in similar synthetic applications.
Uniqueness
2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its amide linkage and chloropyridine moiety provide distinct reactivity compared to simpler analogs.
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